

# Bis(3-methylbutyl) 2-hydroxybutanedioate structure analysis

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## Compound of Interest

Compound Name: *Diisoamyl malate*

CAS No.: 1587-19-5

Cat. No.: B168744

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Technical Analysis of Bis(3-methylbutyl) 2-hydroxybutanedioate: Structural Characterization and Analytical Profiling

## Executive Summary

Bis(3-methylbutyl) 2-hydroxybutanedioate (CAS: 10402-52-5), commonly known as **Diisoamyl Malate**, is a dialkyl ester derived from malic acid and isoamyl alcohol (3-methylbutan-1-ol).[1] While primarily utilized as an emollient in cosmetics and a flavoring agent, its structural analysis serves as a critical model for characterizing chiral esters in drug development and excipient quality control.

This guide provides a rigorous structural analysis, focusing on the ABX spin system of the malate backbone in NMR, fragmentation pathways in Mass Spectrometry, and the detection of synthesis-related impurities like fumarate derivatives.

## Chemical Identity & Physicochemical Profile

Property	Data / Specification
IUPAC Name	Bis(3-methylbutyl) 2-hydroxybutanedioate
Common Synonyms	Diisoamyl malate, Diisopentyl malate
Molecular Formula	
Molecular Weight	274.35 g/mol
Chirality	Contains one stereocenter at C2.[2] Typically supplied as L-(-)-malate or racemate.
Physical State	Colorless to pale yellow viscous liquid.
Solubility	Soluble in ethanol, chloroform, oils; insoluble in water.

## Structural Elucidation Strategy

The validation of **Diisoamyl Malate** requires a multi-modal approach. The presence of the chiral center at C2 renders the methylene protons at C3 diastereotopic, creating a distinct spectral signature often overlooked in routine QC.

## Nuclear Magnetic Resonance (NMR) Analysis

<sup>1</sup>H NMR (400 MHz,

) Interpretation: The spectrum is dominated by the isoamyl alkyl chains and the characteristic "malate pattern."

- The Malate Core (ABX System):
  - C2 Methine ( ):  
): Appears as a doublet of doublets (dd) around 4.4 – 4.5 ppm. It couples to the two non-equivalent protons on C3.
  - C3 Methylene ( ):  
): These protons are diastereotopic (chemically non-equivalent due to the adjacent chiral center). They do not appear as a simple doublet. Instead, they manifest as two separate

signals (dd) in the range of 2.7 – 2.9 ppm.

- Coupling: Large geminal coupling ( Hz) and distinct vicinal couplings ( ) to the C2 methine.

- The Isoamyl Ester Chains:

- -Methylene (-O-C

- ): Two triplets (or overlapping multiplets) at 4.1 – 4.2 ppm.

- -Methylene (-CH

- C

- ): Multiplet at 1.5 – 1.6 ppm.

- Methine (-C

- (CH

- )

- ): Multiplet at 1.6 – 1.8 ppm.

- Methyls (-C

- ): Strong doublet at 0.92 ppm (Integration = 12H).

C NMR Key Shifts:

- Carbonyls: ~170.5 ppm (Ester C1), ~173.5 ppm (Ester C4).
- Chiral Center (C2): ~67.5 ppm.[2]
- Methylene (C3): ~39.0 ppm.
- Isoamyl Carbons: ~63.5 (O-CH<sub>2</sub>), ~37.0, ~25.0, ~22.5.

## Infrared Spectroscopy (FT-IR)

- O-H Stretch: Broad band at 3450 cm  
  
(Alcoholic OH). Note: Intermolecular H-bonding may shift this.
- C=O Stretch: Strong doublet or broadened peak at 1735 – 1750 cm  
  
(Ester carbonyls).
- C-O Stretch: Strong bands at 1150 – 1300 cm

## Mass Spectrometry & Fragmentation Logic

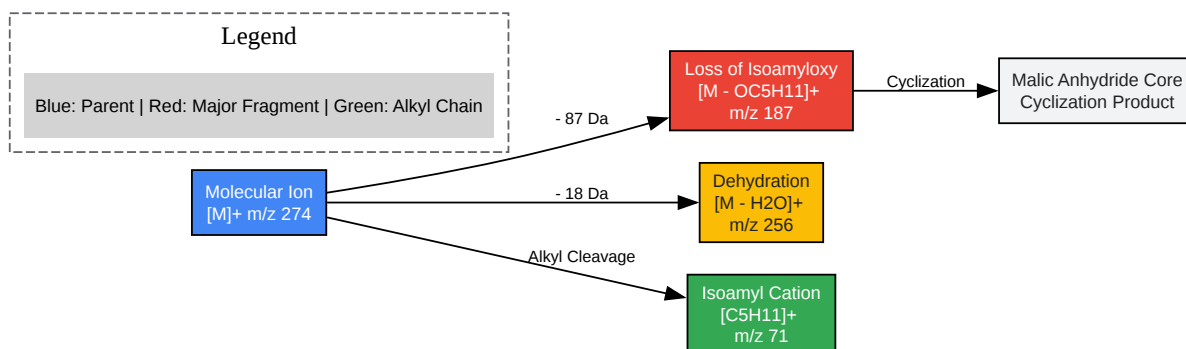
In Electron Impact (EI) ionization (70 eV), the molecular ion (

) at  $m/z$  274 is often weak or absent. The fragmentation follows specific pathways driven by the ester functionality.

Key Fragmentation Pathways:

- -Cleavage: Breaking bonds adjacent to the carbonyl groups.
- McLafferty Rearrangement: Less prominent in malates than simple esters, but migration of  $\gamma$ -hydrogens from the isoamyl chain is possible.
- Loss of Alkoxy Groups: Cleavage of the isoamyl ether linkage (

Visualization: Fragmentation Pathway



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Caption: Predicted fragmentation pathway for **Diisoamyl Malate** under EI-MS conditions.

## Synthesis & Impurity Profiling

Understanding the synthesis is mandatory for predicting the impurity profile. The standard industrial route is the Fischer Esterification.

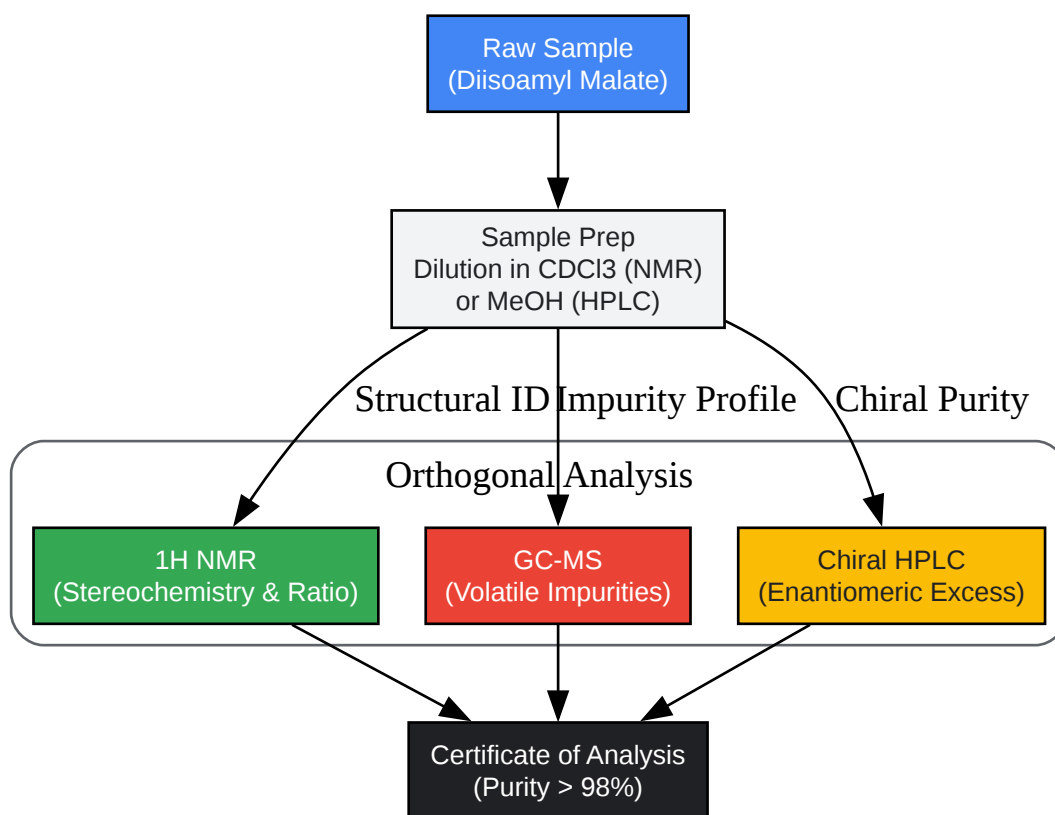
Reaction:

Critical Impurities:

- Mono-esters: Incomplete esterification leads to Mono-isoamyl malate (regioisomers at C1 or C4).
- Fumarate/Maleate Derivatives: Under high thermal stress or acidic conditions, malic acid can dehydrate to form Fumaric acid (trans) or Maleic acid (cis). This leads to Diisoamyl Fumarate and Diisoamyl Maleate.
  - Detection: These impurities have distinct alkene protons in NMR (6.2 for maleate, 6.8 for fumarate).

- Isoamyl Ether: Formed by the self-condensation of isoamyl alcohol.

Visualization: Analytical Workflow



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Caption: Integrated analytical workflow for the structural validation and purity assessment.

## Experimental Protocol: GC-MS Analysis

To replicate this analysis, use the following standardized protocol.

Sample Preparation:

- Dissolve 10 mg of **Diisoamyl Malate** in 10 mL of HPLC-grade Dichloromethane.
- Filter through a 0.22  $\mu\text{m}$  PTFE syringe filter.

Instrument Parameters:

- Column: DB-5ms or equivalent (30m x 0.25mm x 0.25 $\mu$ m).
- Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
- Inlet: Split mode (20:1), 250°C.
- Oven Program:
  - Initial: 60°C (Hold 1 min).
  - Ramp 1: 15°C/min to 200°C.
  - Ramp 2: 5°C/min to 280°C (Hold 5 min).
- Detector: MS Source 230°C, Quad 150°C. Scan range 40–400 m/z.

#### Self-Validation Check:

- System Suitability: The isoamyl alcohol peak (solvent impurity) should elute early (< 3 min). The **Diisoamyl Malate** peak should be symmetrical with a tailing factor < 1.2.
- Resolution: Ensure baseline separation between **Diisoamyl Malate** and potential Diisoamyl Fumarate traces.

## References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10308226, **Diisoamyl Malate**. Retrieved from [\[Link\]](#)
- Cosmetic Ingredient Review (CIR). (2012).[3] Safety Assessment of Dialkyl Malates as Used in Cosmetics. Washington, DC.[4] Retrieved from [\[Link\]](#)
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Standard reference for ABX spin system interpretation).
- The Good Scents Company. (2024). **Diisoamyl Malate** Information and Organoleptic Properties. Retrieved from [\[Link\]](#)

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## Sources

- [1. Diisoamyl malate | 1587-19-5 | Benchchem \[benchchem.com\]](#)
- [2. Isoamyl benzoate\(94-46-2\) 1H NMR \[m.chemicalbook.com\]](#)
- [3. cir-safety.org \[cir-safety.org\]](#)
- [4. cir-safety.org \[cir-safety.org\]](#)
- [5. 3-Methylbutyl 3-hydroxy-2-methylidenebutanoate | C10H18O3 | CID 551273 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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